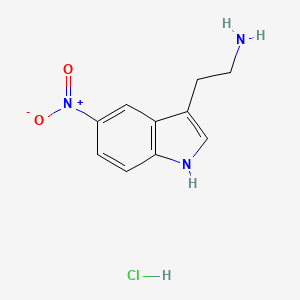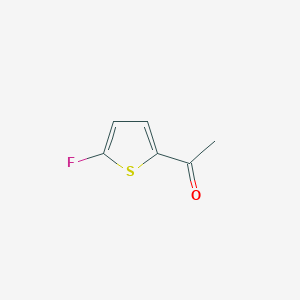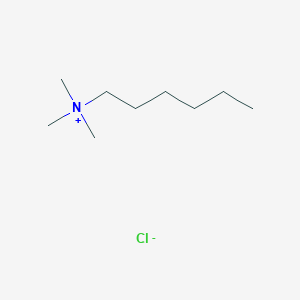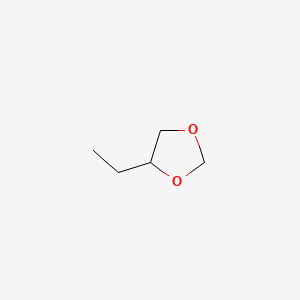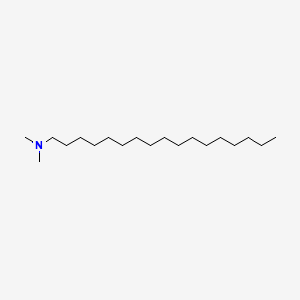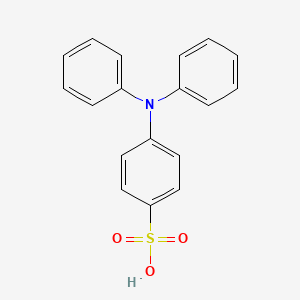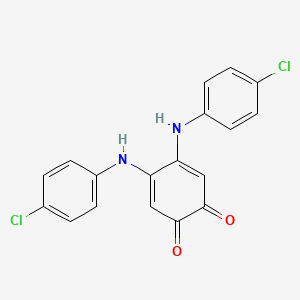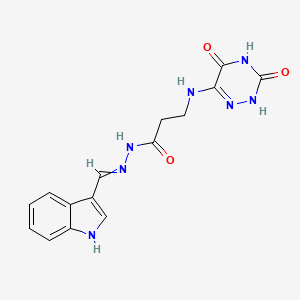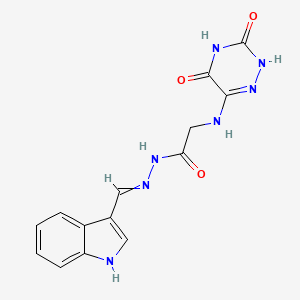
(E)-N'-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide is a synthetic organic compound that features an indole moiety and a triazine ring. Compounds with these structural motifs are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide typically involves the condensation of an indole derivative with a hydrazide and a triazine derivative. The reaction conditions may include:
- Solvent: Common solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).
- Temperature: Reactions are often carried out at elevated temperatures, ranging from room temperature to reflux conditions.
- Catalysts: Acid or base catalysts may be used to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or triazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide may be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with indole and triazine motifs are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.
Medicine
In medicine, such compounds may be investigated for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, these compounds could be used in the development of new materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide can be compared to other indole-triazine derivatives.
- Similar compounds may include those with variations in the substituents on the indole or triazine rings.
Uniqueness
The uniqueness of (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
307508-65-2 |
|---|---|
Fórmula molecular |
C14H13N7O3 |
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-(1H-indol-3-ylmethylideneamino)acetamide |
InChI |
InChI=1S/C14H13N7O3/c22-11(7-16-12-13(23)18-14(24)21-20-12)19-17-6-8-5-15-10-4-2-1-3-9(8)10/h1-6,15H,7H2,(H,16,20)(H,19,22)(H2,18,21,23,24) |
Clave InChI |
PBXDUIKSRUWHPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=NNC(=O)NC3=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=NNC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


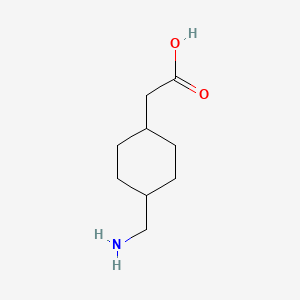
![2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N-(2-hydroxyethyl)acetamide](/img/structure/B3189224.png)
